3-[(E)-2-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile
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Overview
Description
3-[(E)-2-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, nitrobenzyl, and cyano groups
Preparation Methods
The synthesis of 3-[(E)-2-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
3-[(E)-2-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the nitro or bromo groups are replaced by other functional groups.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Scientific Research Applications
3-[(E)-2-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 3-[(E)-2-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar compounds to 3-[(E)-2-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile include other cyano and nitro-substituted aromatic compounds. These compounds share some structural features but differ in their specific functional groups and overall reactivity.
Properties
IUPAC Name |
3-[(E)-2-[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]-1-cyanoethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN3O4/c1-31-23-12-18(10-20(14-27)19-4-2-3-17(9-19)13-26)11-22(25)24(23)32-15-16-5-7-21(8-6-16)28(29)30/h2-12H,15H2,1H3/b20-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQJPVGSMHPCMD-JMIUGGIZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=CC(=C2)C#N)Br)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=CC(=C2)C#N)Br)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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